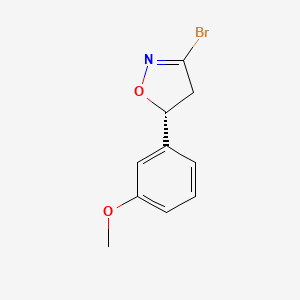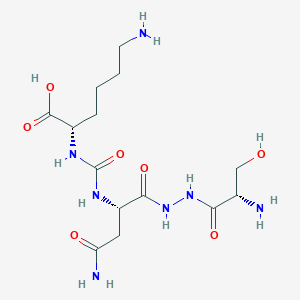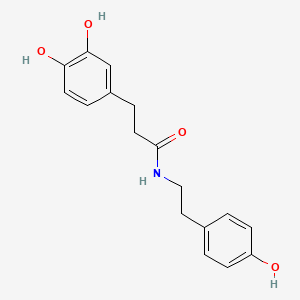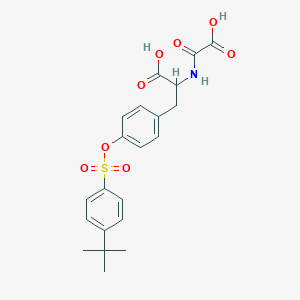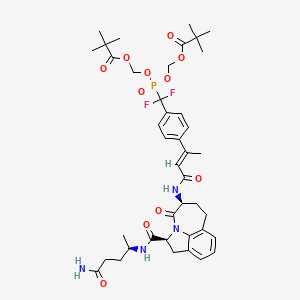
Peptidomimetic analog 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peptidomimetic analog 3 is a synthetic compound designed to mimic the structure and function of natural peptides. Peptidomimetics are small protein-like chains that have been modified to enhance their stability and biological activity. These compounds are used in medicinal chemistry to develop drugs that can interact with biological targets such as enzymes and receptors more effectively than natural peptides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptidomimetic analog 3 typically involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The process includes the following steps:
Coupling: The first amino acid is attached to the solid support through a covalent bond.
Deprotection: The protecting group on the amino acid is removed to expose the reactive site.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide chain is cleaved from the solid support.
Common reagents used in SPPS include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), as well as deprotecting agents like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of the compound.
化学反応の分析
Types of Reactions
Peptidomimetic analog 3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and other substituting agents.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Peptidomimetic analog 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying peptide interactions and developing new synthetic methodologies.
Biology: Employed in the investigation of protein-protein interactions and cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials and biotechnological applications.
作用機序
The mechanism of action of peptidomimetic analog 3 involves its ability to mimic the structure and function of natural peptides. It can bind to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved depend on the specific biological context in which the compound is used. For example, in cancer research, this compound may inhibit protein-protein interactions that are crucial for tumor growth and metastasis.
類似化合物との比較
Peptidomimetic analog 3 can be compared with other similar compounds, such as:
Peptoid analogs: These compounds have a similar structure but differ in the backbone composition, often leading to enhanced stability and bioavailability.
Beta-peptides: These analogs contain beta-amino acids, which provide increased resistance to enzymatic degradation.
Stapled peptides: These are peptides that have been chemically modified to form a stable helical structure, improving their binding affinity and specificity.
This compound is unique in its specific modifications, which confer distinct advantages in terms of stability, bioavailability, and target specificity.
特性
分子式 |
C41H53F2N4O11P |
|---|---|
分子量 |
846.8 g/mol |
IUPAC名 |
[[[4-[(E)-4-[[(2S,11S)-2-[[(2R)-5-amino-5-oxopentan-2-yl]carbamoyl]-12-oxo-1-azatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-11-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C41H53F2N4O11P/c1-24(26-13-16-29(17-14-26)41(42,43)59(54,57-22-55-37(52)39(3,4)5)58-23-56-38(53)40(6,7)8)20-33(49)46-30-18-15-27-10-9-11-28-21-31(47(34(27)28)36(30)51)35(50)45-25(2)12-19-32(44)48/h9-11,13-14,16-17,20,25,30-31H,12,15,18-19,21-23H2,1-8H3,(H2,44,48)(H,45,50)(H,46,49)/b24-20+/t25-,30+,31+/m1/s1 |
InChIキー |
FPJJYMKTWVMUCU-GCFVZNOFSA-N |
異性体SMILES |
C[C@H](CCC(=O)N)NC(=O)[C@@H]1CC2=CC=CC3=C2N1C(=O)[C@H](CC3)NC(=O)/C=C(\C)/C4=CC=C(C=C4)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
正規SMILES |
CC(CCC(=O)N)NC(=O)C1CC2=CC=CC3=C2N1C(=O)C(CC3)NC(=O)C=C(C)C4=CC=C(C=C4)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


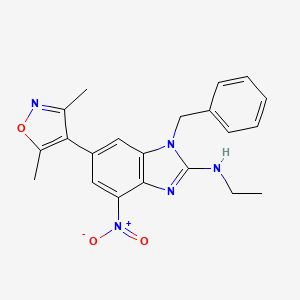
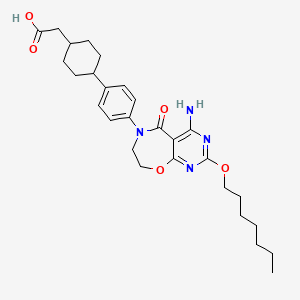
![4-Amino-6-(1-(3-(trifluoromethoxy)phenyl)-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B10833702.png)
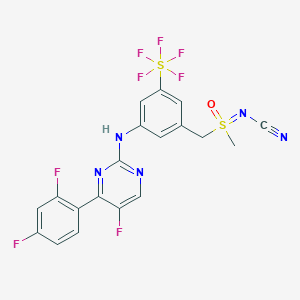
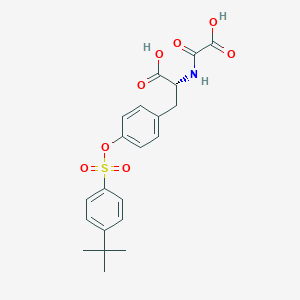
![3-[4-(azetidin-2-ylmethoxy)phenyl]-N-[1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B10833732.png)
![Oxazolo[3,4-a]pyrazine derivative 3](/img/structure/B10833742.png)
![Oxazolo[3,4-a]pyrazine derivative 5](/img/structure/B10833750.png)

